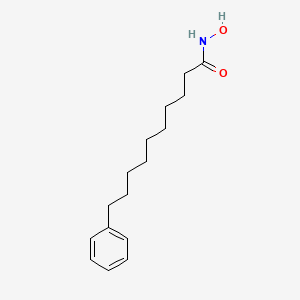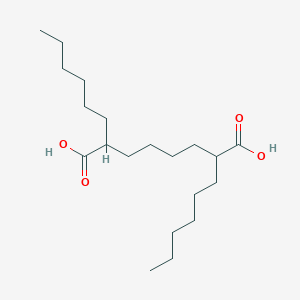
2,7-Dihexyloctanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dihexyloctanedioic acid: is an organic compound belonging to the class of carboxylic acids It is characterized by the presence of two carboxyl groups (-COOH) attached to a long aliphatic chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dihexyloctanedioic acid typically involves multi-step organic reactions. One common method is the malonic ester synthesis , where a di-ester of malonic acid is deprotonated with a weak base, followed by alkylation with an appropriate alkyl halide. The resulting product undergoes hydrolysis and decarboxylation to yield the desired dicarboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve the catalytic oxidation of long-chain hydrocarbons or fatty acids. This process requires specific catalysts and controlled reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Dihexyloctanedioic acid can undergo various chemical reactions, including:
Oxidation: The carboxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxyl groups can yield primary alcohols.
Substitution: The hydrogen atoms in the aliphatic chain can be substituted with other functional groups, such as halogens or hydroxyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of halogenated or hydroxylated derivatives.
Applications De Recherche Scientifique
2,7-Dihexyloctanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants .
Mécanisme D'action
The mechanism of action of 2,7-Dihexyloctanedioic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The carboxyl groups can interact with enzymes and receptors, influencing various biochemical processes.
Pathways Involved: It may modulate metabolic pathways related to fatty acid metabolism and energy production .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adipic acid: A dicarboxylic acid with a shorter aliphatic chain.
Sebacic acid: Another dicarboxylic acid with a similar chain length but different structural properties.
Azelaic acid: Known for its use in skincare products and similar structural features .
Uniqueness
2,7-Dihexyloctanedioic acid is unique due to its specific chain length and the position of the carboxyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
127075-18-7 |
|---|---|
Formule moléculaire |
C20H38O4 |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
2,7-dihexyloctanedioic acid |
InChI |
InChI=1S/C20H38O4/c1-3-5-7-9-13-17(19(21)22)15-11-12-16-18(20(23)24)14-10-8-6-4-2/h17-18H,3-16H2,1-2H3,(H,21,22)(H,23,24) |
Clé InChI |
RHMDMABOIPNQSG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CCCCC(CCCCCC)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


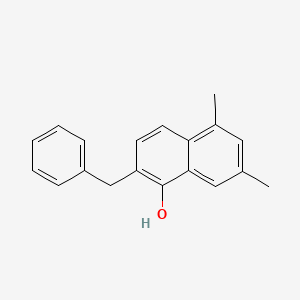
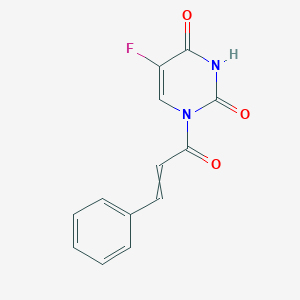

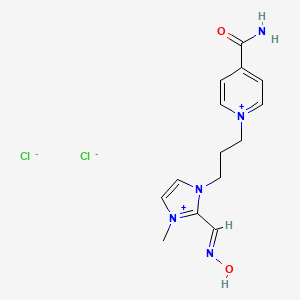
![2-[(2,5-Dimethoxyphenyl)methyl]-3,6-dimethoxy-4-methylbenzonitrile](/img/structure/B14290146.png)
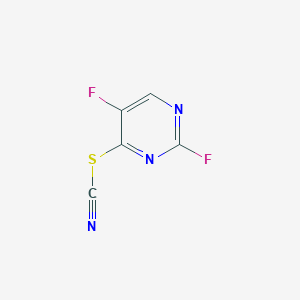
![2'-Bromo-6'-(dibutylamino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B14290155.png)
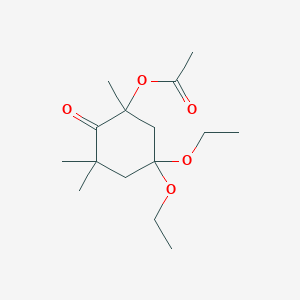
![6-Fluoro-4b,5a-dihydrobenzo[3,4]phenanthro[1,2-b]oxirene](/img/structure/B14290159.png)
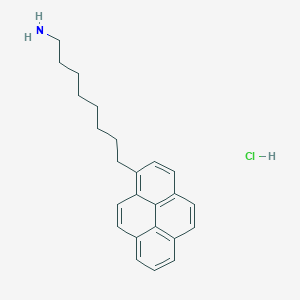
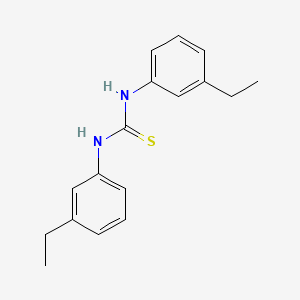
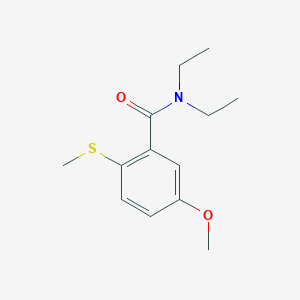
![6-{[(3-Nitrophenyl)methyl]sulfanyl}pyridazin-3-amine](/img/structure/B14290187.png)
